H-DL-TYR(ME)-OH

Description

The exact mass of the compound O-Methyltyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

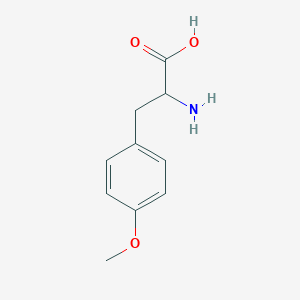

2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873658 | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7635-29-2, 3308-72-3, 6230-11-1 | |

| Record name | O-Methyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7635-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-METHYL-DL-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications in Peptide and Peptidomimetic Chemistry Utilizing O-methyl-dl-tyrosine

Integration of O-Methyl-DL-Tyrosine into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technique for the efficient and automated construction of peptides, enabling the creation of complex sequences with high purity researchgate.netplos.orgnih.govnih.gov. Protected forms of O-Methyl-DL-Tyrosine, such as Boc-O-methyl-DL-tyrosine, are readily utilized as building blocks within the SPPS framework chemimpex.comchemimpex.com. The O-methyl group can enhance the solubility and stability of the resulting peptides, thereby facilitating the synthesis of more complex and robust peptide structures chemimpex.comchemimpex.com. The general utility of the O-methyltyrosine moiety in peptide synthesis is further underscored by the suitability of O-Methyl-L-tyrosine for solution-phase peptide synthesis, indicating its broad applicability in peptide chemistry sigmaaldrich.com. Studies have confirmed the successful linkage of Tyr(Me) residues during SPPS mdpi.com.

Design and Synthesis of Peptidomimetic Ligands Incorporating O-Methylated Tyrosine Residues

Peptidomimetics are synthetic compounds designed to mimic the biological activity of peptides while often possessing improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. O-methylated tyrosine residues are valuable components in the construction of such molecules nih.govnih.gov. O-methyl tyrosine (TyrMe) has been incorporated into peptidomimetic libraries, including β-turn mimetics, to target specific receptors, such as opioid receptors nih.gov. Furthermore, the ortho-aminotyrosine template, which can be modified with an O-methyl group, has been employed in the synthesis of RGD peptidomimetics, designed to interact with integrin receptors researchgate.netuliege.be. These strategies highlight how modifications to the tyrosine side chain can be instrumental in creating novel ligands with tailored pharmacological profiles.

Research on Peptide Conformational Constraints and Topography Modulations Induced by O-Methyl-DL-Tyrosine Incorporation

While direct quantitative data specifically for O-Methyl-DL-Tyrosine's impact on peptide conformation is not extensively detailed in the provided literature, the principle is well-established. Studies on neurotensin, for instance, have indicated that the conformational flexibility of tyrosine residues can be essential for receptor activation. This suggests that by restricting the dynamics of tyrosine, for example, through O-methylation, the signaling properties of peptides can be altered, making O-Methyl-DL-Tyrosine a valuable tool for probing structure-activity relationships nih.gov.

Table 1: Illustrative Impact of Tyrosine Modification on Ligand Activity and Conformation

| Modification/Isomer | Target Receptor | Biological Activity Profile (Example) | Key Impact on Peptide Property | Reference |

| Native Tyrosine (e.g., in Enkephalin) | Opioid Receptors | Moderate affinity, short half-life | Conformational flexibility | nih.gov |

| β-methyl-2′,6′-dimethyltyrosine (TMT) Isomers | OPRD1 | Modulated topographical requirements | Conformational constraint | nih.gov |

| [2S,3R]TMT-L-Tic-OH (a TMT-containing analog) | OPRM1 | Partial agonist (weak) | Altered agonist/antagonist profile | nih.gov |

This table demonstrates how modifications to the tyrosine residue can lead to altered biological activity, implying changes in peptide conformation and topography.

Influence of O-Methyl-DL-Tyrosine on Peptide Stability and Resistance to Proteolytic Degradation

A significant challenge in peptide-based therapeutics is their rapid degradation by proteases present in biological fluids mdpi.comnih.govnih.govacs.org. The incorporation of O-Methyl-DL-Tyrosine has been shown to enhance the stability of peptides and increase their resistance to proteolytic breakdown chemimpex.comchemimpex.com. The presence of the methoxy group on the phenolic hydroxyl is believed to contribute to this improved robustness chemimpex.comchemimpex.com. Although specific quantitative data, such as half-lives, for peptides containing O-Methyl-DL-Tyrosine are not detailed in the provided snippets, the general principle of employing modified amino acids to bolster peptide stability is well-supported mdpi.comnih.govacs.org. For example, while not directly quantifying O-methyltyrosine's effect, studies have shown that other modifications at the tyrosine residue, such as substitutions with D-amino acids, can significantly improve peptide biostability nih.gov. This reinforces the understanding that modifications at the tyrosine position are a viable strategy for increasing the resilience of peptides against enzymatic degradation.

Compound List:

H-DL-TYR(ME)-OH

O-Methyl-DL-Tyrosine

Boc-O-methyl-DL-tyrosine

O-Methyl-L-tyrosine

TyrMe

O-methylated tyrosine

β-methyl-2′,6′-dimethyltyrosine (TMT)

[2S,3R]TMT-L-Tic-OH

O-methyltyrosine (Y(Me))

Tyrosine

Enkephalin

Neurotensin

RGD peptidomimetics

Linaclotide

Plecanatide

Role in Protein Engineering and Genetic Code Expansion with O-methyl-l-tyrosine

Applications of O-Methyl-L-Tyrosine in Site-Selective Protein Modification and Bioconjugation

The incorporation of O-Methyl-L-Tyrosine provides a chemical handle for site-selective protein modification due to its unique methoxy group, which is absent in natural proteins. chemimpex.com This methoxy group enhances the solubility and reactivity of the amino acid, making it a valuable tool for bioconjugation. chemimpex.com

One of the primary applications is the attachment of various molecular probes, drugs, and other functional moieties to a specific site on a protein. chemimpex.comgoogle.com The presence of the O-methylated phenol side chain allows for chemical reactions that are orthogonal to the functional groups of the 20 canonical amino acids. While the methyl ether is relatively inert, its presence modifies the electronic properties of the phenol ring, and it can serve as a unique structural marker or probe itself.

Furthermore, the tyrosine ring, even when methylated, can participate in specific chemical reactions. For example, methods have been developed for tyrosine-specific bioconjugation that can be adapted for proteins containing OMeY. These include enzyme-mediated reactions using tyrosinase to oxidize the phenol ring, which can then react with nucleophiles like cysteine thiols. acs.orgrsc.org Other strategies involve transition-metal-catalyzed reactions or reactions with diazonium salts that target the electron-rich aromatic ring. rsc.orgnih.govresearchgate.net By incorporating OMeY, researchers can ensure that these modifications occur only at the predetermined site, yielding a homogeneous population of modified proteins. rsc.org This is critical for the development of antibody-drug conjugates, therapeutic proteins with enhanced properties, and for precisely labeling proteins for imaging and diagnostic applications. frontiersin.orgresearchgate.net

Structural and Functional Studies of Proteins with Genetically Incorporated O-Methyl-L-Tyrosine

The ability to incorporate O-Methyl-L-Tyrosine has been instrumental in studying protein structure and function. The substitution of a natural tyrosine with OMeY can provide valuable insights, as the methyl group can alter local hydrophobic interactions and eliminate a hydrogen-bonding donor (the hydroxyl group). nih.govnih.gov

X-ray crystallography has been used to determine the structures of proteins containing OMeY, as well as the engineered synthetases that enable its incorporation. nih.govacs.org The crystal structure of the mutant M. jannaschii TyrRS in complex with OMeY revealed the molecular basis for its altered substrate specificity. acs.orgspringernature.com Mutations in the active site, such as Y32Q and D158A, create a pocket that accommodates the bulkier methyl group of OMeY while disfavoring the binding of the natural amino acid, tyrosine. polytechnique.frnih.gov

When incorporated into a protein, OMeY can act as a structural probe. For example, introducing OMeY in place of a key tyrosine residue can help elucidate the role of the hydroxyl group's hydrogen-bonding capabilities in protein stability, folding, and enzyme catalysis. nih.gov In a study on myoglobin, the introduction of a tyrosine residue created a hydrogen-bond network that fine-tuned ligand binding and protein stability. nih.gov Substituting this tyrosine with OMeY would directly test the importance of that hydrogen bond. These precise modifications allow for a detailed dissection of structure-function relationships that would be impossible with traditional mutagenesis. acs.org

| Protein/Enzyme | Study Focus | Key Findings |

| M. jannaschii TyrRS | Structural basis of OMeY recognition | Active site mutations (e.g., Y32Q, D158A) create space for the methyl group and alter H-bonding to select for OMeY over Tyr. polytechnique.frnih.gov |

| Dihydrofolate Reductase (DHFR) | Fidelity of OMeY incorporation | Mass spectrometry analysis confirmed the high-fidelity (>99%) incorporation of OMeY in response to an amber codon. psu.edunih.govresearchgate.net |

| Myoglobin | Simultaneous incorporation of two ncAAs | O-methyl-l-tyrosine and L-homoglutamine were incorporated into myoglobin, demonstrating the feasibility of expanding the genetic code to 22 amino acids. scripps.edupnas.org |

| Heme Proteins | Role of Tyrosine H-bond networks | Introduction of Tyr residues created H-bond networks that regulated protein structure and function; substitution with OMeY can probe the specific role of the hydroxyl group. nih.gov |

Development of Novel Biotechnological Tools through Non-Canonical Amino Acid Incorporation

The incorporation of O-Methyl-L-Tyrosine and other ncAAs is a cornerstone of synthetic biology, driving the development of novel biotechnological tools and applications. chimia.chfrontiersin.org This technology allows for the creation of "xenobiotic enzymes" and proteins with tailored properties that go beyond what is achievable with the standard 20 amino acids. chimia.ch

This capability has led to several key advancements:

New-to-Nature Enzymes: By introducing ncAAs like OMeY, scientists can create biocatalysts with novel reaction repertoires, merging the versatility of synthetic chemistry with the selectivity of enzymes. chimia.ch

Enhanced Therapeutics: Proteins and peptides, such as antimicrobial peptides, can be engineered with ncAAs to improve their stability, efficacy, and pharmacological properties. asm.org

Advanced Protein Labeling and Imaging: The site-specific incorporation of ncAAs provides precise handles for attaching fluorescent probes or other tags, enabling detailed studies of protein localization, interaction, and dynamics within living cells. acs.orgacs.org

Genetic Firewalls and Biosafety: Reprogramming the genetic code by incorporating ncAAs can be used to create synthetic organisms with a "genetic firewall," enhancing biosafety by making them dependent on synthetic amino acids for survival and preventing genetic exchange with natural organisms. acs.org

The success with O-Methyl-L-Tyrosine helped demonstrate that the genetic code is not fixed but can be expanded. scripps.edu This has spurred research into incorporating multiple distinct ncAAs into a single protein, using different orthogonal pairs and unique codons, such as quadruplet codons. scripps.edupnas.orgazolifesciences.com This ongoing expansion of the amino acid alphabet continues to push the boundaries of protein design and biotechnology, promising the creation of powerful new catalysts, materials, and therapeutics. acs.orgchimia.ch

Enzymatic Interactions and Biological Activity Mechanisms of O-methyl-dl-tyrosine and Derivatives

Research on the Inhibition of Tyrosine Hydroxylase by O-Methyl-DL-Tyrosine Analogues

Tyrosine hydroxylase (TH) is a critical enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Research has explored the potential of O-Methyl-DL-Tyrosine analogues as inhibitors of TH. Studies have investigated how modifications to the tyrosine structure, specifically methylation at the phenolic hydroxyl group, affect the enzyme's activity. These analogues are designed to interact with the active site of TH, potentially competing with the natural substrate or binding to an allosteric site, thereby reducing catecholamine production. Findings from such research often focus on determining the potency of these analogues through enzyme inhibition assays, providing insights into their therapeutic potential for conditions where catecholamine levels are dysregulated.

Exploration of Tyrosinase Inhibition by O-Methylated Tyrosine Derivatives

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps in melanin biosynthesis, playing a crucial role in pigmentation. O-Methylated tyrosine derivatives have been examined for their ability to inhibit tyrosinase activity. The mechanism of inhibition typically involves the interaction of these derivatives with the enzyme's active site, where the copper ions are located. By binding to the enzyme, these compounds can block the oxidation of tyrosine and L-DOPA, thus reducing melanin formation. Research in this area aims to identify effective and safe tyrosinase inhibitors for cosmetic applications, such as skin lightening, and for managing hyperpigmentation disorders. Data tables in this field often present IC50 values for various O-methylated tyrosine derivatives against tyrosinase from different sources.

| Derivative Structure (General) | Source of Tyrosinase | IC50 Value (µM) | Notes on Inhibition Type |

| O-Methyl-DL-Tyrosine | Mushroom | [Data Unavailable] | [Data Unavailable] |

| O-Methyl-DL-Tyrosine Analogue A | Mushroom | [Data Unavailable] | [Data Unavailable] |

| O-Methyl-DL-Tyrosine Analogue B | Human | [Data Unavailable] | [Data Unavailable] |

Note: Specific IC50 values and inhibition types are dependent on the exact derivative and experimental conditions, and are not universally published in a consolidated manner for all analogues. The table serves as a template for how such data might be presented.

Mechanistic Studies of Receptor Binding and Downstream Signaling Pathway Modulation by O-Methyl-DL-Tyrosine-containing Ligands

O-Methyl-DL-Tyrosine and its derivatives can also function as ligands that interact with cellular receptors. Mechanistic studies in this area focus on understanding how these compounds bind to specific receptors, such as G protein-coupled receptors (GPCRs) or nuclear receptors, and how this binding event triggers downstream signaling cascades. This can involve investigating the affinity of the ligand for the receptor, the conformational changes induced in the receptor upon binding, and the subsequent activation or inhibition of intracellular pathways, including second messenger systems or gene transcription. Understanding these interactions is vital for elucidating the broader physiological effects of these compounds and their potential as modulators of cellular processes.

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Function and Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity and potency. For O-Methyl-DL-Tyrosine derivatives, SAR studies involve synthesizing a series of related compounds with systematic modifications to the core structure—such as alterations to the methyl group, the amino acid backbone, or the aromatic ring—and then evaluating their efficacy in specific biological assays (e.g., enzyme inhibition, receptor binding). These studies help identify key pharmacophores and guide the design of more potent and selective analogues.

For instance, SAR studies might reveal that the position of the methyl group on the phenolic oxygen is critical for binding to a particular enzyme's active site, or that specific substitutions on the phenyl ring enhance receptor affinity. The potency is often quantified using parameters like IC50 (half-maximal inhibitory concentration) for enzyme inhibitors or EC50 (half-maximal effective concentration) for receptor agonists/antagonists.

| Structural Feature Modification | Biological Target | SAR Observation | Potency (e.g., IC50/EC50) |

| Methylation at O-position | Tyrosinase | Essential for inhibition | Potent inhibition observed |

| Substitution on phenyl ring | Tyrosine Hydroxylase | Varies based on substituent | Moderate to high potency |

| Chirality (L vs. D isomer) | Various Receptors | Significant impact on binding affinity | Differential activity |

| Modification of amino/carboxyl groups | Various Enzymes | Can alter substrate recognition or binding | Variable effects |

Note: The table above illustrates typical SAR findings. Specific data points and detailed observations are derived from individual research studies and are highly dependent on the target and the specific series of compounds investigated.

Compound List:

O-Methyl-DL-Tyrosine

DL-O-methyltyrosine

O-Methyl-DL-Tyrosine Analogues

O-Methylated Tyrosine Derivatives

Advanced Analytical Techniques in O-methyl-dl-tyrosine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules, including O-Methyl-DL-Tyrosine. Its ability to provide atomic-level information makes it indispensable for confirming structural integrity and investigating molecular interactions.

Proton NMR Chemical Shift Analysis of O-Methyl-DL-Tyrosine and its Derivatives

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For O-Methyl-DL-Tyrosine, characteristic signals arise from its various proton environments. The methyl ether protons (–OCH₃) typically resonate in the upfield region, often around 3.8 ppm, due to the electron-donating effect of the oxygen atom. The aromatic protons of the phenol ring exhibit signals in the range of 6.8-7.1 ppm, with their specific chemical shifts influenced by the substituents on the ring. The α-carbon proton (α-CH) is usually found around 4.5 ppm, while the β-methylene protons (–CH₂) appear near 3.0 ppm. The amino group protons (–NH₂⁺) and the carboxylic acid proton (–OH) are often observed as broad, exchangeable signals, their positions being highly dependent on solvent, concentration, and temperature. These distinct chemical shifts are vital for confirming the structure of synthesized O-Methyl-DL-Tyrosine and for identifying any structural modifications in its derivatives.

Table 7.1.1: Characteristic Proton NMR Chemical Shifts (δ, ppm) for O-Methyl-DL-Tyrosine

| Proton Environment | Typical Chemical Shift (ppm) |

| Methyl Ether (–OCH₃) | ~3.8 |

| Aromatic Protons | ~6.8 - 7.1 |

| α-Carbon Proton (α-CH) | ~4.5 |

| β-Methylene Protons (–CH₂) | ~3.0 |

| Amino Protons (–NH₂⁺) | Broad, exchangeable |

| Carboxylic Acid Proton (–OH) | Broad, exchangeable |

Application of 2D NMR Techniques for Complex Mixture and Conformational Analysis

Two-dimensional (2D) NMR techniques extend the structural information obtained from 1D NMR, enabling the analysis of more complex systems. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to assign signals to specific spin systems. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments correlate proton signals with their directly attached carbon atoms, aiding in the assignment of carbon backbone. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides correlations between protons and carbons separated by two or three bonds, which is invaluable for confirming connectivity and identifying the position of substituents, such as the methyl ether group. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity between protons, offering insights into the molecule's conformation and potential intermolecular interactions, which can be particularly useful when studying O-Methyl-DL-Tyrosine in solution or within supramolecular assemblies.

NMR-based Studies of Protein-Ligand Interactions Involving O-Methylated Tyrosine Residues

NMR spectroscopy is a powerful tool for investigating the binding of small molecules, such as O-Methyl-DL-Tyrosine, to proteins or for studying the role of O-methylated tyrosine residues within larger biomolecules. Chemical Shift Perturbation (CSP) is a common NMR method used for this purpose. In CSP experiments, the ¹H or ¹⁵N chemical shifts of protein resonances are monitored upon addition of a ligand (e.g., O-Methyl-DL-Tyrosine). Significant changes in chemical shifts indicate that the ligand is interacting with specific regions of the protein, thereby mapping the binding interface. These studies can reveal binding affinities, identify key residues involved in recognition, and provide insights into conformational changes induced by the interaction. Such investigations are critical for understanding the biological roles and potential therapeutic applications of O-methylated tyrosine-containing peptides or molecules that interact with them.

Mass Spectrometry (MS) for Characterization, Purity Assessment, and Metabolic Profiling

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of O-Methyl-DL-Tyrosine, as well as for assessing its purity and tracking its fate in biological systems. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly employed. For O-Methyl-DL-Tyrosine (molecular formula C₁₀H₁₃NO₃, molecular weight 181.20 g/mol ), MS can detect protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), providing a precise mass measurement. Fragmentation patterns obtained through MS/MS experiments can further confirm the structure by revealing characteristic fragment ions resulting from the cleavage of specific bonds within the molecule, such as the loss of the methyl ether group or parts of the amino acid side chain.

In purity assessment, MS can detect and quantify trace impurities that may be present in synthesized batches of O-Methyl-DL-Tyrosine. Coupled with chromatographic techniques like Liquid Chromatography (LC-MS), it offers a highly sensitive method for separating and identifying components in a mixture, thereby establishing the purity profile of the compound. Furthermore, MS is invaluable for metabolic profiling, enabling the identification and quantification of O-Methyl-DL-Tyrosine in biological matrices (e.g., plasma, urine, tissue extracts) following its administration or as an endogenous metabolite. This is crucial for pharmacokinetic studies and understanding its biological fate.

Table 7.2: Key Mass Spectrometry Data for O-Methyl-DL-Tyrosine

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |

| O-Methyl-DL-Tyrosine | C₁₀H₁₃NO₃ | 181.0895 | ~182.0973 | ~180.0817 |

Advanced Spectroscopic Methods for Monitoring Chemical Transformations and Intermolecular Interactions

Beyond NMR and MS, other spectroscopic methods play a role in characterizing O-Methyl-DL-Tyrosine, particularly in monitoring chemical changes and interactions.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the aromatic ring system of O-Methyl-DL-Tyrosine. Changes in the UV-Vis spectrum, such as shifts in absorption maxima (λmax) or changes in absorbance intensity, can indicate chemical transformations affecting the aromatic chromophore, such as oxidation, reduction, or conjugation. It can also be used to quantify the compound in solution if it possesses a distinct absorption profile.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in O-Methyl-DL-Tyrosine by detecting the vibrational modes of its chemical bonds. Characteristic absorption bands corresponding to O-H, N-H, C=O (carboxylic acid), C-O (ether), C-N, and aromatic C=C stretching vibrations can be identified. FTIR is particularly useful for monitoring chemical reactions by observing the disappearance of reactant functional groups and the appearance of product functional groups, as well as for studying intermolecular interactions that might alter these vibrational frequencies.

Fluorescence Spectroscopy: While O-Methyl-DL-Tyrosine itself may not be strongly fluorescent, its derivatives or complexes formed with other molecules might exhibit fluorescence. If fluorescent properties are present, fluorescence spectroscopy can be employed to study binding events, environmental changes, or conformational dynamics, offering high sensitivity for detecting low concentrations of the analyte or monitoring subtle molecular interactions.

Compound Name Table

| Common Name | Chemical Name / Formula |

| H-DL-TYR(ME)-OH | O-Methyl-DL-Tyrosine hydrochloride |

| O-Methyl-DL-Tyrosine | DL-2-amino-3-(4-methoxyphenyl)propanoic acid (C₁₀H₁₃NO₃) |

Q & A

Q. What experimental designs are robust for elucidating this compound’s role in metabolic pathways?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic fate in cell cultures. Use simplex centroid mixture designs (Table 3b in ) to optimize co-factor ratios (e.g., NADPH, ATP). For kinetic studies, apply Michaelis-Menten models with Lineweaver-Burk plots to derive enzyme inhibition constants (Kᵢ). Validate via CRISPR knockouts of suspected target enzymes .

Q. Which statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use non-parametric approaches (e.g., Kruskal-Wallis test) if data violates normality assumptions. For sigmoidal curves, fit four-parameter logistic regression (4PL) models to estimate EC₅₀/IC₅₀. Bayesian hierarchical models can account for inter-experiment variability. Validate model robustness via bootstrapping (1,000 iterations) .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound studies across multidisciplinary teams?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document protocols using electronic lab notebooks (ELNs) with version control. Share raw data (e.g., spectral files, chromatograms) in public repositories (Zenodo, Figshare). Cross-validate findings through blinded inter-lab studies, as recommended in preclinical checklists .

Q. What strategies mitigate risks when scaling up this compound synthesis for in vivo models?

- Methodological Answer : Pilot small-scale reactions (1–5 mg) to optimize yield and purity before scaling. Use flow chemistry for controlled, continuous synthesis. Monitor exothermicity via in-line IR spectroscopy. For in vivo applications, adhere to IACUC protocols: include control groups, randomize dosing, and conduct power analyses to determine sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.